Desfluoro Hydroxy Fallypride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

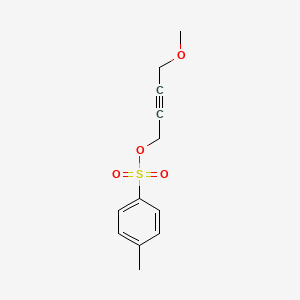

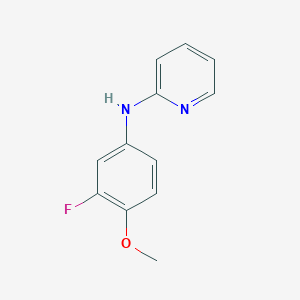

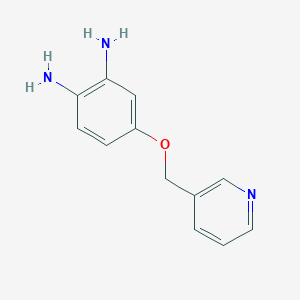

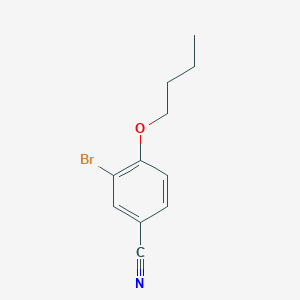

Desfluoro Hydroxy Fallypride is a derivative of Fallypride, a selective dopamine D2/D3 receptor antagonist. This compound is primarily used in scientific research, particularly in the field of neuroimaging, where it serves as a radiotracer for Positron Emission Tomography (PET) studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Desfluoro Hydroxy Fallypride is synthesized through a series of chemical reactions involving the nucleophilic fluorination of an O-tosyl ester precursor. The process typically involves the use of a phase-transfer catalyst and a fluorine-18 labeled fluoride ion . The reaction conditions often include heating the mixture at specific temperatures and using solvents like acetonitrile (MeCN) and water .

Industrial Production Methods: The industrial production of this compound involves automated synthesis modules that ensure high yield and purity. These modules, such as the TRACERlab® FX-FN fluorination module, are designed to handle the drying and reaction processes efficiently . The use of microwave-induced radiofluorination has also been explored to shorten reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Desfluoro Hydroxy Fallypride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The nucleophilic substitution reaction is particularly significant in the synthesis of the compound, where a fluoride ion replaces a leaving group in the precursor molecule .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include Kryptofix-222, potassium carbonate (K2CO3), and acetonitrile. The reaction conditions often involve heating the mixture at temperatures ranging from 90°C to 110°C .

Major Products Formed: The major product formed from the nucleophilic substitution reaction is this compound itself. Other by-products may include unreacted precursor molecules and various side products, which are typically removed through purification processes such as high-performance liquid chromatography (HPLC) .

Scientific Research Applications

Desfluoro Hydroxy Fallypride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as an intermediate in the synthesis of other compounds. In biology and medicine, it serves as a radiotracer for PET imaging studies, allowing researchers to visualize and quantify dopamine D2/D3 receptor densities in the brain . This is particularly useful in the study of neuropsychiatric disorders such as Huntington’s disease and schizophrenia .

Mechanism of Action

Desfluoro Hydroxy Fallypride exerts its effects by binding to dopamine D2/D3 receptors in the brain. This binding inhibits the action of dopamine, a neurotransmitter involved in various physiological processes such as mood regulation, motor control, and reward pathways . The compound’s high affinity for these receptors makes it an effective tool for studying receptor density and occupancy in neuropsychiatric disorders .

Comparison with Similar Compounds

Similar Compounds:

- Fallypride

- Fluorine-18 labeled Fallypride

- Carbon-11 labeled Fallypride

Uniqueness: Desfluoro Hydroxy Fallypride is unique due to its specific chemical structure, which allows it to be used as a radiotracer for PET imaging. Unlike other similar compounds, it does not contain a fluorine atom, which makes it distinct in terms of its chemical properties and reactivity .

Properties

Molecular Formula |

C20H30N2O4 |

|---|---|

Molecular Weight |

362.5 g/mol |

IUPAC Name |

5-(3-hydroxypropyl)-2,3-dimethoxy-N-[[(2S)-1-prop-2-enylpyrrolidin-2-yl]methyl]benzamide |

InChI |

InChI=1S/C20H30N2O4/c1-4-9-22-10-5-8-16(22)14-21-20(24)17-12-15(7-6-11-23)13-18(25-2)19(17)26-3/h4,12-13,16,23H,1,5-11,14H2,2-3H3,(H,21,24)/t16-/m0/s1 |

InChI Key |

YSDPAQDXUQNBCE-INIZCTEOSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)C(=O)NC[C@@H]2CCCN2CC=C)CCCO |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C(=O)NCC2CCCN2CC=C)CCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.